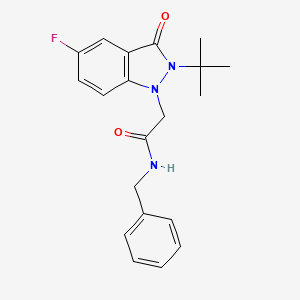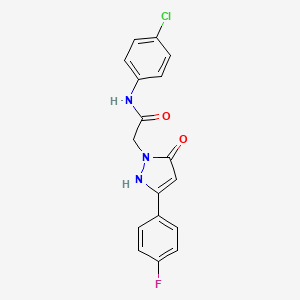
N-benzyl-2-(2-tert-butyl-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-tert-butyl-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-tert-butyl-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide typically involves multiple steps, starting with the formation of the indazole core One common approach is the cyclization of o-aminobenzyl acetamide derivatives under acidic conditions to form the indazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(2-tert-butyl-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indazole-3-one derivatives.
Reduction: Production of indazole-3-ol derivatives.
Substitution: Generation of azido derivatives.
Scientific Research Applications
N-benzyl-2-(2-tert-butyl-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide has shown potential in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-2-(2-tert-butyl-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-benzyl-2-(2-tert-butyl-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the fluorine atom. Similar compounds include:
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Another indazole derivative with potential biological activities.
Benzamide, 2-bromo-: A related compound with bromine substitution.
Properties
IUPAC Name |
N-benzyl-2-(2-tert-butyl-5-fluoro-3-oxoindazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-20(2,3)24-19(26)16-11-15(21)9-10-17(16)23(24)13-18(25)22-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCVQHRDTAQVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(N1CC(=O)NCC3=CC=CC=C3)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate](/img/structure/B6584278.png)
![2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584286.png)
![N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6584289.png)

![N-cyclohexyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B6584295.png)
![N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6584296.png)
![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6584301.png)
![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6584306.png)
![methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate](/img/structure/B6584325.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584326.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584332.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)
![N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584353.png)
![1-[(3,5-difluorophenyl)methyl]-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6584360.png)
